

Application Notes and Protocols: Protein Modification with Succinic Anhydride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein succinylation is a post-translational modification where a succinyl group is added to a lysine residue of a protein.[1][2] This modification is significant in regulating various cellular processes, including metabolism and gene expression.[1] The addition of the succinyl group from **succinic anhydride** neutralizes the positive charge of the lysine residue's amino group and introduces a negative charge, which can lead to substantial changes in the protein's structure and function.[3][4] This alteration of charge can be exploited to improve protein solubility, modify enzymatic activity, and investigate the role of specific lysine residues in protein function.[4][5] These application notes provide a detailed protocol for the chemical modification of proteins using **succinic anhydride**, along with methods for purification and characterization of the modified protein.

Data Presentation

Table 1: Quantitative Data on Protein Succinylation



Protein	Succinic Anhydride: Protein Molar Ratio	рН	Degree of Succinylati on (%)	Analytical Method	Reference
Egg White Protein	0.2	7.5-8.5	37.63	TNBSA Assay	[6]
Egg White Protein	2.0	7.5-8.5	66.57	TNBSA Assay	[6]
Egg White Protein	4.0	7.5-8.5	72.37	TNBSA Assay	[6]
Chicken Liver Protein	Not Specified	7.0	Not Specified (Baseline)	Not Specified	[7][8]
Chicken Liver Protein	Not Specified	10.0	30.66% increase from pH 7.0	Not Specified	[7][8]
Bovine Serum Albumin (BSA)	Defined Mixtures	Not Specified	0.8, 2.0, 12.6, 50.1, 97.3	Mass Spectrometry (SWATH)	[9]
E. coli Proteins	Endogenous vs. Isotope Labeled	Not Specified	Most sites <5%	Mass Spectrometry (SWATH)	[9]

Experimental Protocols Protein Modification with Succinic Anhydride

This protocol describes the chemical modification of a protein with **succinic anhydride** to succinylate lysine residues.

Materials:

Purified protein of interest

Methodological & Application



Succinic anhydride

- Anhydrous Dimethyl sulfoxide (DMSO) (optional, for dissolving succinic anhydride)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5 (or other suitable amine-free buffer)
- 5 M NaOH
- pH meter
- Stir plate and stir bar
- · Ice bath

Procedure:

- Protein Preparation: Dissolve the purified protein in the reaction buffer to a final
 concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or
 glycine) as they will compete with the protein for reaction with succinic anhydride.[10]
- Reaction Setup: Place the protein solution in a beaker or flask on a stir plate with a stir bar and place it in an ice bath to maintain a low temperature (4-10°C) during the reaction.
- pH Adjustment: Adjust the pH of the protein solution to 8.0-9.0 using 5 M NaOH. The amino groups of lysine residues need to be in their unprotonated state to react with succinic anhydride.[4]
- Succinic Anhydride Addition: Succinic anhydride can be added as a solid in small increments or as a freshly prepared solution in an anhydrous organic solvent like DMSO.[11]
 The molar ratio of succinic anhydride to protein will determine the extent of modification and should be optimized for each protein.[6] A common starting point is a 20 to 100-fold molar excess of succinic anhydride over the concentration of lysine residues in the protein.
- pH Monitoring and Adjustment: The reaction of succinic anhydride with the protein will release protons, causing a decrease in pH. Continuously monitor the pH of the reaction mixture and maintain it at 8.0-9.0 by adding small volumes of 5 M NaOH.
- Reaction Time: Allow the reaction to proceed for 1-2 hours at 4°C with continuous stirring.



 Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris buffer, to consume any remaining succinic anhydride.

Purification of the Succinylated Protein

After the modification reaction, it is essential to remove excess reagents and byproducts.

Materials:

- Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
- Purification Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
- Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system (optional)

Procedure:

- Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against the purification buffer. Perform several buffer changes over 24-48 hours at 4°C to ensure complete removal of unreacted succinic anhydride and other small molecules.
- Chromatographic Purification (Optional): For higher purity, the succinylated protein can be
 further purified using SEC to separate the modified protein from any aggregates or remaining
 small molecules. IEX can also be used, taking into account the change in the protein's
 isoelectric point upon succinylation.

Characterization of the Succinylated Protein

a. Determination of Modification Degree by TNBSA Assay

The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method to quantify the number of free primary amino groups remaining after the succinylation reaction.[10][12][13]

Materials:

• TNBSA reagent (e.g., 0.01% w/v in 0.1 M sodium bicarbonate buffer, pH 8.5)



- Unmodified protein (for standard curve)
- Succinylated protein
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
- 10% (w/v) Sodium Dodecyl Sulfate (SDS)
- 1 M HCl
- Spectrophotometer

Procedure:

- Standard Curve: Prepare a standard curve using the unmodified protein at various known concentrations.
- Sample Preparation: Dilute the unmodified and succinylated protein samples to a suitable concentration in the reaction buffer.
- TNBSA Reaction: Add the TNBSA reagent to each sample and standard. Incubate at 37°C for 2 hours.
- Stop Reaction: Stop the reaction by adding 10% SDS and 1 M HCl.
- Measurement: Measure the absorbance at 335 nm.
- Calculation: Determine the concentration of free amino groups in the succinylated sample from the standard curve. The degree of succinylation can be calculated as follows:

Degree of Succinylation (%) = [1 - (Free amino groups in modified protein / Free amino groups in unmodified protein)] x 100

b. Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for confirming the modification and identifying the specific lysine residues that have been succinylated.[14][15]





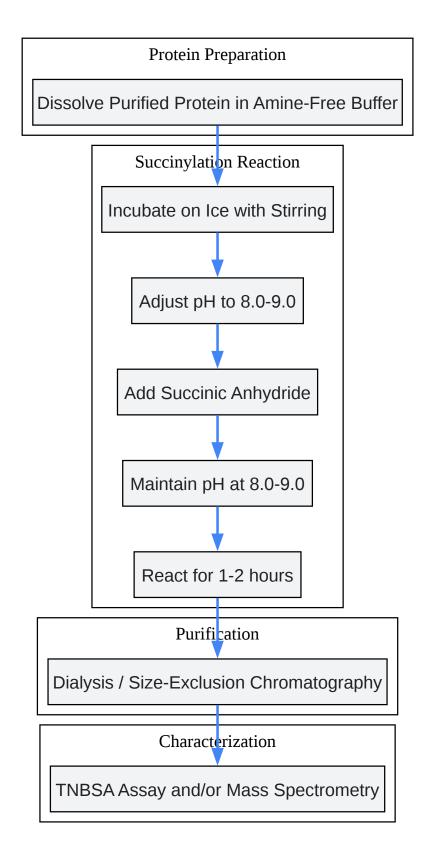


Procedure:

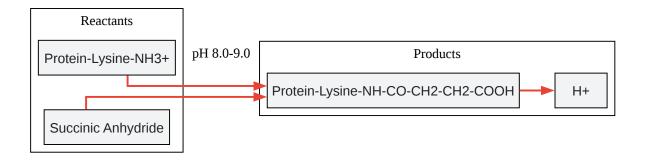
- Protein Digestion: The unmodified and succinylated proteins are digested into smaller peptides using a protease such as trypsin.
- LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The mass spectra are analyzed to identify peptides that have a mass shift corresponding to the addition of a succinyl group (+100.0186 Da).[15] Database search algorithms can pinpoint the exact location of the modification on the protein sequence. For quantitative analysis, stable isotope labeling with deuterium-labeled succinic anhydride can be employed.[9]

Visualizations









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